

safety, handling, and storage of 2-Thiazoleacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Thiazoleacetic acid

Cat. No.: B068653

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling, Storage, and Use of **2-Thiazoleacetic Acid**

Introduction

2-Thiazoleacetic acid (CAS No. 188937-16-8) is a heterocyclic building block increasingly utilized by researchers in medicinal chemistry and drug development.^{[1][2]} Its utility as a scaffold in the synthesis of novel compounds necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for **2-Thiazoleacetic acid**, grounded in established chemical safety principles. It is designed for researchers, scientists, and drug development professionals who may handle this compound.

Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is critical for predicting its behavior in a laboratory setting. **2-Thiazoleacetic acid** is a solid at room temperature.^[3] Key physicochemical data are summarized below.

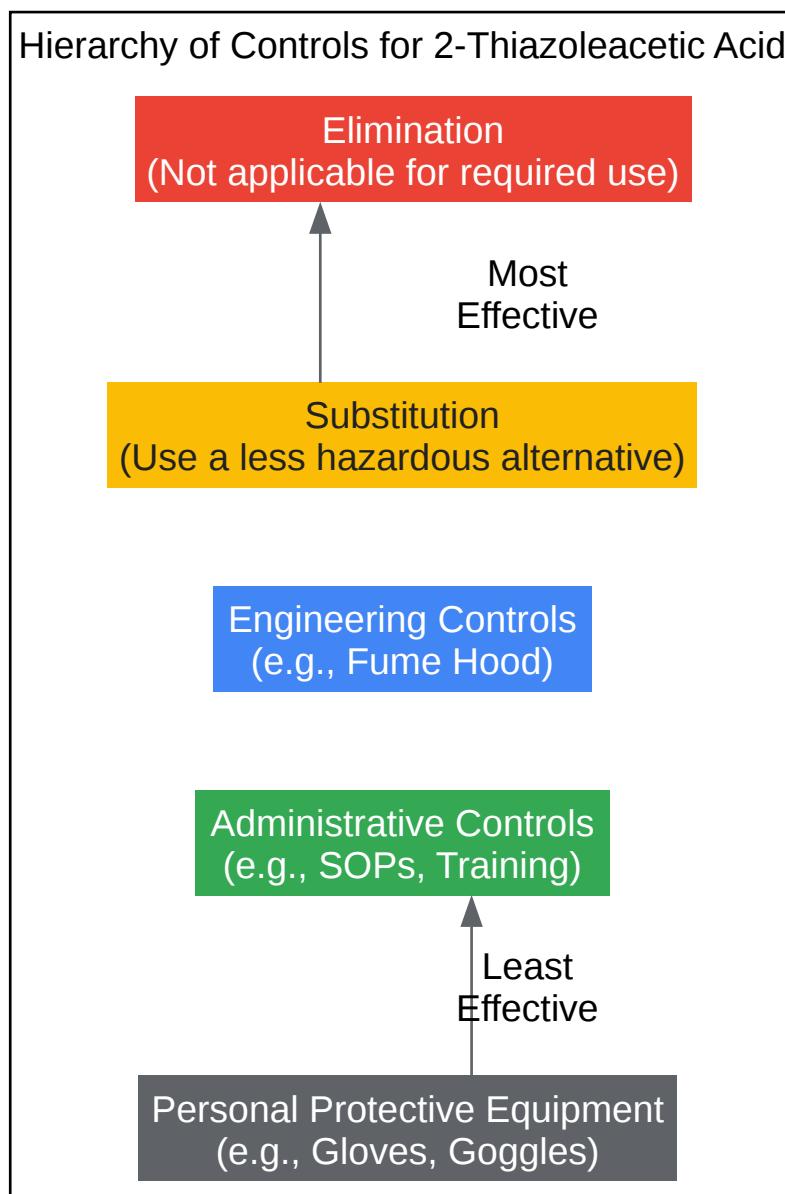
Table 1: Physicochemical Properties of **2-Thiazoleacetic Acid** | Property | Value | Source(s) || --- | --- | --- | | CAS Number | 188937-16-8 |^[2] | | Molecular Formula | C₅H₅NO₂S |^[1] | | Molecular Weight | 143.16 g/mol |^[1] | | Appearance | White to off-white crystalline powder |^[4] | | Melting Point | 117.5 - 118 °C (for a related compound) |^[5] | | Solubility | Insoluble or sparingly

soluble in water.[6] Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[4] |
| Stability | Stable under normal temperatures and pressures.[4][7] |

Hazard Identification and Toxicology

While not classified as acutely toxic, **2-Thiazoleacetic acid** presents hazards primarily related to irritation. The toxicological properties have not been fully investigated, warranting a cautious approach.[8]

Table 2: Hazard Identification Summary


Hazard Type	Description	Precautionary Statement	Source(s)
Eye Irritation	May cause serious eye irritation upon contact.	Avoid contact with eyes. Wear eye protection.	[8][9][10]
Skin Irritation	May cause skin irritation.	Avoid contact with skin. Wear protective gloves.	[8][9][10]
Respiratory Irritation	Inhalation of dust may cause respiratory tract irritation.	Avoid breathing dust. Use in a well-ventilated area.	[8][9][10]
Ingestion	May cause irritation of the digestive tract if swallowed.	Do not ingest. Wash hands thoroughly after handling.	[8]

| Combustibility | Flash point data is not available, but it is likely combustible. | Keep away from heat, sparks, and open flames. | [6][11] |

During thermal decomposition, hazardous gases such as nitrogen oxides (NO_x), carbon oxides (CO, CO₂), and sulfur oxides (SO_x) can be released.[3][7][12]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling **2-Thiazoleacetic acid**, a systematic approach to exposure control, known as the Hierarchy of Controls, must be implemented. This prioritizes engineering and administrative controls over sole reliance on PPE.

[Click to download full resolution via product page](#)

Caption: Figure 1. Hierarchy of Controls prioritizing safety measures.

Engineering Controls:

- Ventilation: Always handle **2-Thiazoleacetic acid** in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring powder), a chemical fume hood is mandatory to minimize inhalation risk.[\[9\]](#)[\[12\]](#)

Administrative Controls:

- Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental work involving this compound.
- Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for **2-Thiazoleacetic acid**.[\[13\]](#)

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part	Protection	Standard/Specification	Source(s)
Eyes/Face	Chemical safety goggles or glasses with side shields.	EN 166 (EU) or OSHA 29 CFR 1910.133.	[3] [7] [9] [12]
Skin/Hands	Chemical-resistant gloves (e.g., nitrile).	ASTM D6978; EN 374.	[3] [13] [14]
Body	Laboratory coat.	N/A	[14] [15]

| Respiratory | Not required for normal use in a fume hood. If weighing outside a hood, a NIOSH-approved respirator (e.g., N95) is recommended. | NIOSH or EN 149. [\[3\]](#)[\[6\]](#)[\[8\]](#)[\[12\]](#) |

Safe Handling and Operational Protocols

Adherence to meticulous handling procedures is paramount to prevent exposure and contamination.

Protocol 1: Weighing and Transferring Solid **2-Thiazoleacetic Acid**

- Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).[14]
- Location: Perform all weighing and transfer operations inside a certified chemical fume hood to contain any airborne dust.[9]
- Transfer: Use a spatula to carefully transfer the desired amount of powder from the stock container to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.
- Closure: Immediately and securely close the main stock container after dispensing.[8][12]
- Cleanup: Clean the spatula and weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as chemical waste.[6]
- Hand Hygiene: After the procedure is complete and gloves are removed, wash hands thoroughly with soap and water.[3]

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][12][16]
- Keep away from heat, sources of ignition, and direct sunlight.[12][14]
- Store on lower shelves, below eye level, and preferably in a dedicated cabinet for organic acids.[17][18]

Special Considerations for DMSO Solutions:

- Researchers using Dimethyl Sulfoxide (DMSO) as a solvent should be aware that thiazole-containing compounds can degrade over time in DMSO, potentially through S-oxidation.[19]

[20] For long-term storage of solutions, it is recommended to store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[19]

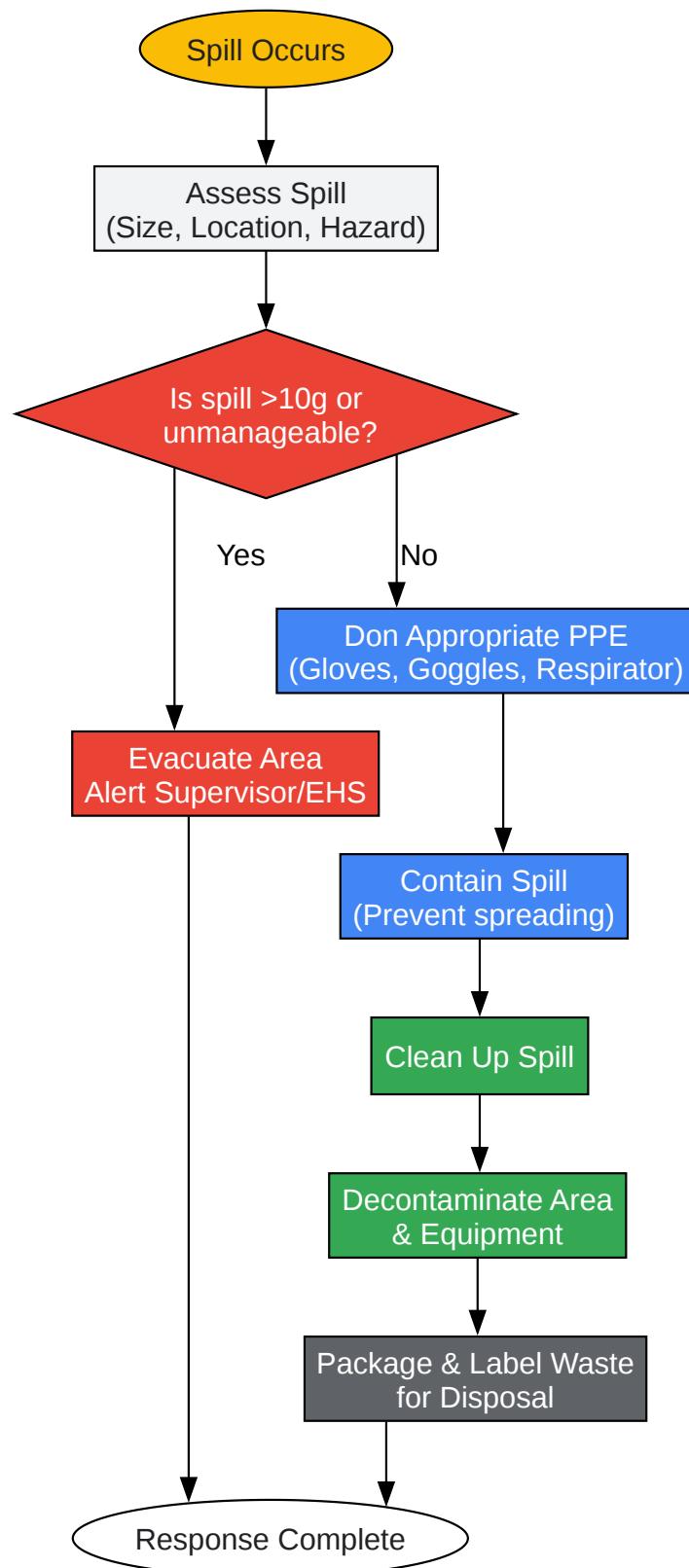
Chemical Incompatibilities: **2-Thiazoleacetic acid** should be segregated from incompatible materials to prevent dangerous reactions. As a carboxylic acid, it exhibits acidic reactivity.

Table 4: Chemical Incompatibilities

Incompatible Class	Examples	Rationale/Hazard	Source(s)
Strong Oxidizing Agents	Nitric acid, perchlorates, permanganates	Can cause vigorous or explosive reactions.	[7][8][12][15]
Strong Bases	Sodium hydroxide, potassium carbonate	Exothermic neutralization reaction.	[14][17]

| Reactive Metals | Sodium, potassium, magnesium | Can react to generate flammable hydrogen gas. | [18] |

Emergency Procedures


Rapid and correct response to emergencies such as spills or personnel exposure is critical.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][6]
- Skin Contact: Remove all contaminated clothing. Immediately wash affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[3][6][15]
- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6][16]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink milk or water. Seek immediate medical attention.[\[3\]](#)[\[7\]](#)

Spill Response Protocol: The appropriate response depends on the size and location of the spill.

[Click to download full resolution via product page](#)

Caption: Figure 2. Decision workflow for responding to a chemical spill.

Protocol 2: Small Solid Spill Cleanup (<10 grams)

- Alert & Restrict: Alert personnel in the immediate area and restrict access.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[\[21\]](#)
- PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and an N95 respirator to prevent dust inhalation.[\[22\]](#)
- Dampen: Gently dampen the spilled solid with water to prevent it from becoming airborne.[\[6\]](#)
- Collect: Carefully sweep or scoop the dampened material into a designated chemical waste container. Use absorbent paper dampened with water to pick up any remaining residue.[\[3\]\[6\]](#)
- Decontaminate: Wash the spill surface with a soap and water solution.[\[6\]](#)
- Dispose: Seal the waste container and label it appropriately for hazardous waste disposal.

For larger spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[\[23\]](#)

Waste Disposal

- All waste materials contaminated with **2-Thiazoleacetic acid**, including spill cleanup debris and empty containers, must be disposed of as hazardous chemical waste.[\[24\]](#)
- Do not dispose of this chemical down the drain or in regular trash.[\[14\]\[15\]](#)
- Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's EHS department for specific procedures.

References

- Safety Data Sheet - Advanced Biotech. (2025, January 25).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
- Spill procedure: Clean-up guidance - Queen Mary University of London. (n.d.).
- 2-amino-4-thiazole acetic acid - Quinoline. (n.d.).

- EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 - University of Vermont. (2015, July 30).
- SAFETY DATA SHEET - Acros Organics. (n.d.).
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. (n.d.).
- Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.).
- Personal protective equipment in your pharmacy - Alberta College of Pharmacy. (2019, October 30).
- CHEMICAL SPILL PROCEDURES - Clarkson University. (n.d.).
- chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
- Guidance for Hazardous Waste Spill Cleanup in Laboratories - University of Tennessee. (n.d.).
- Spill Response Procedures - Tennessee State University. (n.d.).
- Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.).
- Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. 2-Thiazoleacetic acid | 188937-16-8 [chemicalbook.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]
- 5. echemi.com [echemi.com]
- 6. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. prod.adv-bio.com [prod.adv-bio.com]
- 12. Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. echemi.com [echemi.com]
- 17. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. qmul.ac.uk [qmul.ac.uk]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 23. ehs.utk.edu [ehs.utk.edu]
- 24. vigon.com [vigon.com]
- To cite this document: BenchChem. [safety, handling, and storage of 2-Thiazoleacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068653#safety-handling-and-storage-of-2-thiazoleacetic-acid\]](https://www.benchchem.com/product/b068653#safety-handling-and-storage-of-2-thiazoleacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com